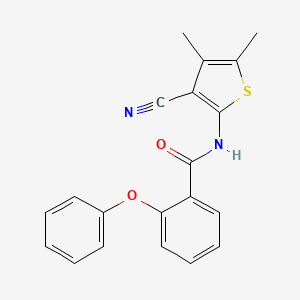![molecular formula C15H23NO B2403211 N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine CAS No. 416866-60-9](/img/structure/B2403211.png)
N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine, commonly known as 4-MeO-MPH, is a synthetic compound that belongs to the substituted phenethylamine and piperidine classes of chemicals. It is a psychostimulant drug that has been used for scientific research purposes.
Mechanism Of Action
4-MeO-MPH works by inhibiting the reuptake of dopamine and norepinephrine, which increases their levels in the brain. This leads to increased stimulation of the central nervous system, resulting in improved cognitive function and behavior. The exact mechanism of action of 4-MeO-MPH is not fully understood and further research is needed to elucidate its effects on the brain.
Biochemical and Physiological Effects
The effects of 4-MeO-MPH on the body are similar to those of other psychostimulant drugs. It increases heart rate, blood pressure, and body temperature. It also increases the release of dopamine and norepinephrine, which leads to feelings of euphoria and increased energy. However, the long-term effects of 4-MeO-MPH on the body are not well understood and require further research.
Advantages And Limitations For Lab Experiments
One advantage of using 4-MeO-MPH in lab experiments is that it is a relatively stable compound that can be easily synthesized. It has also been shown to have a high affinity for dopamine and norepinephrine transporters, which makes it a useful tool for studying the central nervous system. However, one limitation of using 4-MeO-MPH is that its effects on the body are similar to those of other psychostimulant drugs, which can make it difficult to isolate its specific effects.
Future Directions
There are several future directions for research on 4-MeO-MPH. One area of interest is its potential use in the treatment of ADHD and other related disorders. Another area of research is the long-term effects of 4-MeO-MPH on the body, particularly its effects on the brain. Further research is also needed to elucidate its mechanism of action and to develop more specific compounds that target dopamine and norepinephrine transporters.
Synthesis Methods
The synthesis of 4-MeO-MPH involves the reaction of 4-methylcyclohexanone with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced with sodium borohydride to produce 4-MeO-MPH. This synthesis method has been described in scientific literature and has been used by researchers to obtain the compound for their experiments.
Scientific Research Applications
4-MeO-MPH has been used in scientific research as a tool to study the central nervous system. It has been shown to have dopaminergic and noradrenergic effects, which make it useful in studying the mechanisms of attention deficit hyperactivity disorder (ADHD) and other related disorders. It has also been used to investigate the effects of psychostimulant drugs on cognitive function and behavior.
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-7-9-14(10-8-12)16-11-13-5-3-4-6-15(13)17-2/h3-6,12,14,16H,7-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCVGHBHEXKNQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}propanoic acid](/img/structure/B2403130.png)
![[1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride](/img/structure/B2403131.png)


![ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2403134.png)
![Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate](/img/structure/B2403137.png)

![Tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2403140.png)


![2-[(4-Sulfamoylphenyl)amino]acetic acid](/img/structure/B2403147.png)

![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2403151.png)